molecular formula C12H22N2O3 B8650752 tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate

tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate

Cat. No.: B8650752
M. Wt: 242.31 g/mol
InChI Key: PGZYESLDSMCWSO-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate is a complex organic compound with a unique structure that includes a hexahydropyrano ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
  • tert-Butyl (3aR,9bR)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]quinoline-2-carboxylate
  • tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate

Uniqueness

What sets tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate apart from similar compounds is its unique hexahydropyrano ring fused to a pyrrolidine ring structure. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike. As research continues, new applications and insights into its mechanism of action are likely to emerge, further expanding its utility and impact.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-[(3aS,7aR)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-3a-yl]carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-12-7-13-6-9(12)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12+/m1/s1

InChI Key

PGZYESLDSMCWSO-SKDRFNHKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]12CNC[C@H]1CCOC2

Canonical SMILES

CC(C)(C)OC(=O)NC12CNCC1CCOC2

Origin of Product

United States

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